Specific Rotation: DL-Cysteine HCl Hydrate (~0°) vs. L-Cysteine HCl Monohydrate (+5.0° to +7.0°)
DL-Cysteine hydrochloride hydrate exhibits a specific rotation of -0.5° to +0.5°, confirming its identity as a racemic mixture with equal proportions of D- and L-enantiomers [1]. In contrast, L-cysteine hydrochloride monohydrate (CAS 7048-04-6) exhibits a specific rotation [α]20/D of +5.0° to +7.0° (c=8, 1 mol/L HCl) [2]. This 5°–7.5° magnitude difference in optical rotation provides a clear analytical discriminator for identity verification and quality control.
| Evidence Dimension | Specific rotation [α]20/D |
|---|---|
| Target Compound Data | -0.5° to +0.5° |
| Comparator Or Baseline | L-Cysteine HCl monohydrate: +5.0° to +7.0° (c=8, 1 mol/L HCl) |
| Quantified Difference | Absolute difference of 5°–7.5° in rotational magnitude; near-zero rotation confirms racemic nature |
| Conditions | Polarimetry, c=8 in 1 mol/L HCl for L-form; racemate measured under standard polarimetric conditions |
Why This Matters
Procurement of the DL-racemate for use as an achiral control, racemic crystallization seed, or non-stereospecific synthetic intermediate requires verification that the material is indeed racemic rather than inadvertently substituted with the more common L-enantiomer.
- [1] ChemicalBook. DL-半胱氨酸盐酸盐一水物 96998-61-7. 比旋光度 specification: -0.5°~+0.5°. View Source
- [2] TCI Chemicals. L-Cysteine Hydrochloride Monohydrate (CAS 7048-04-6). Specific rotation [α]20/D: +5.0 to +7.0 deg (c=8, 1 mol/L HCl). View Source
